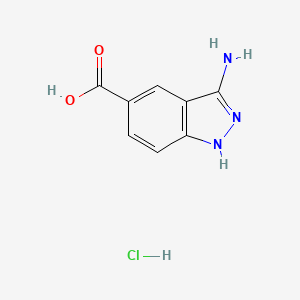

3-amino-1H-indazole-5-carboxylic acid hydrochloride

Description

3-Amino-1H-indazole-5-carboxylic acid hydrochloride is a heterocyclic compound featuring an indazole core substituted with an amino group at position 3 and a carboxylic acid group at position 5, with the latter forming a hydrochloride salt. Its molecular formula is C₈H₇N₃O₂·HCl, and its molecular weight is approximately 213.62 g/mol (calculated from the free base molecular weight of 177.16 g/mol + HCl). The compound is of interest in medicinal chemistry due to the indazole scaffold’s prevalence in bioactive molecules, such as kinase inhibitors and receptor modulators .

Key properties include:

The hydrochloride salt enhances solubility in aqueous media, making it advantageous for biological assays and formulation development.

Properties

CAS No. |

1821028-49-2 |

|---|---|

Molecular Formula |

C8H8ClN3O2 |

Molecular Weight |

213.62 g/mol |

IUPAC Name |

3-amino-1H-indazole-5-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H7N3O2.ClH/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7;/h1-3H,(H,12,13)(H3,9,10,11);1H |

InChI Key |

CQQOMCFQJXXLAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=NN2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Indazole-3-carboxylic Acid Core

A commonly reported method begins with the synthesis of indazole-3-carboxylic acid, a key intermediate:

- Step 1: Reaction of phenylhydrazine with benzaldehyde to form benzaldehyde phenylhydrazone.

- Step 2: Treatment of the hydrazone with oxalyl chloride to generate an intermediate acid chloride.

- Step 3: Reaction of this intermediate with aluminum chloride in dichloromethane under controlled temperature (below 30°C) to form a cyclized intermediate.

- Step 4: Quenching the reaction with an aqueous acidic solution (acetic acid and hydrochloric acid mixture) at approximately 90°C to yield indazole-3-carboxylic acid (usually Form B).

This process involves careful temperature control and solvent management to optimize yield and purity. The overall yield reported varies between 25% to 43%, with limitations related to safety and scale-up due to diazonium salt intermediates and use of concentrated sulfuric acid in some variants.

Conversion to 3-amino-1H-indazole-5-carboxylic Acid

- The amino group at the 3-position is introduced via nucleophilic substitution or reductive amination of appropriate intermediates derived from the indazole-3-carboxylic acid.

- A non-nucleophilic base such as diisopropylethylamine is used in the presence of coupling agents like O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) in solvents like dimethylformamide.

- The amino substituent is introduced by reacting intermediate esters or acid derivatives with (S)-3-aminoquinuclidine dihydrochloride or similar amines, followed by heating at 45°C for extended periods (up to 10 hours) to ensure complete conversion.

Formation of Hydrochloride Salt

- The free base of the amino-indazole carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid in acetic acid solution.

- The mixture is heated at 90±5°C for about 1 hour, followed by concentration and precipitation steps involving solvents such as N,N-dimethylacetamide and dichloromethane.

- The solid hydrochloride salt is isolated by filtration, washed, and dried under vacuum to yield the pure this compound.

Reaction Conditions and Optimization

| Step | Reactants/Intermediates | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Phenylhydrazine + Benzaldehyde | Aqueous/alcohol mixture (MeOH, EtOH, 2-propanol) | 20-30°C (preferably 25-30°C) | ~1 hour | Formation of hydrazone intermediate |

| 2 | Hydrazone + Oxalyl Chloride | Dichloromethane | ~40°C | ~2 hours | Formation of acid chloride intermediate |

| 3 | Intermediate + Aluminum Chloride | Dichloromethane | Reflux (~40-50°C) | ≥2 hours | Cyclization step |

| 4 | Cyclized intermediate + Acetic/HCl aqueous acid | Aqueous acid mixture | 90±5°C | ~1 hour | Hydrolysis and precipitation of indazole acid |

| 5 | Indazole acid + HBTU + Diisopropylethylamine + Amine | Dimethylformamide (DMF) | Room temp to 45°C | Overnight + 10 h | Amination step with coupling agent |

| 6 | Free base + HCl in Acetic acid | Acetic acid + DMA + DCM | 90±5°C | ~1 hour + aging | Formation of hydrochloride salt |

Yield and Purity Considerations

- The multi-step process typically yields the indazole-3-carboxylic acid intermediate in 25-43% yield, with improvements possible through solvent and temperature optimization.

- Amination and salt formation steps generally provide high purity products (>95%) as confirmed by X-ray diffraction and thermal gravimetric analysis.

- Form A of indazole-3-carboxylic acid is a solvent-free, crystalline form with characteristic X-ray diffraction peaks, indicating high purity and stability.

Additional Notes from Chinese Patent CN112778203A

- The Chinese patent CN112778203A describes processes for preparation of 1H-indazole-3-carboxylic acid derivatives, including the use of nitrite and acid derivatives, highlighting alternative synthetic routes.

- The patent emphasizes solvent choices such as ethyl acetate, acetic acid, methanol, and water, and the importance of washing and purification steps to obtain high-purity intermediates.

- This patent complements the US patent methods by providing additional procedural details and alternative reagents for the preparation of indazole derivatives.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-indazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or sulfonated indazole derivatives.

Scientific Research Applications

3-amino-1H-indazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.

Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-amino-1H-indazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 3-amino-1H-indazole-5-carboxylic acid hydrochloride, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Analysis

Positional Isomerism: The 5-amino-1H-indazole-3-carboxylic acid hydrochloride (CAS 1177307-67-3) is a positional isomer of the target compound. The shift of the amino and carboxylic acid groups alters hydrogen-bonding patterns and solubility. For instance, the -COOH group at position 3 may exhibit stronger intramolecular interactions with the indazole nitrogen, affecting crystallinity .

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 3-(trifluoromethyl)-1H-indazole-5-carboxylic acid increases the acidity of the carboxylic acid (pKa ~1.5–2.5) compared to the amino-substituted analog (pKa ~4–5). This property is critical for designing prodrugs or pH-sensitive delivery systems . Amino vs. Halogen Substituents: Amino groups enhance hydrogen-bond donor capacity, improving binding to biological targets like enzymes. In contrast, halogenated analogs (e.g., bromo or chloro derivatives in ) prioritize hydrophobic interactions .

Benzannulated Derivatives :

- The benzo[g]indazole analog () introduces a fused benzene ring, increasing molecular weight and logP (estimated ~2.5–3.0). This modification enhances membrane permeability, making it suitable for central nervous system (CNS) targets .

Biological Activity

3-Amino-1H-indazole-5-carboxylic acid hydrochloride (also known as 3-amino-1H-indazole-5-carboxylic acid) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antitumor, antifungal, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The chemical formula of 3-amino-1H-indazole-5-carboxylic acid is with a molecular weight of approximately 179.16 g/mol. The structure features an indazole core, which is known for its role in various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including 3-amino-1H-indazole-5-carboxylic acid. Notably, compounds derived from this scaffold have shown significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of several indazole derivatives against 60 human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 1 µM, demonstrating potent activity against leukemia and solid tumors. For example, compounds derived from 3-amino-1H-indazole-5-carboxylic acid were found to induce cell cycle arrest in the G0-G1 phase and alter the expression of retinoblastoma protein (pRb), suggesting a mechanism involving cell cycle regulation .

Table 1: Antiproliferative Activity of Indazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 10d | SR Leukemia | 0.0153 | G0-G1 Phase Arrest |

| 10e | Lung Cancer | <1 | pRb Expression Modulation |

| 10f | Colon Cancer | <1 | Apoptosis Induction |

Antifungal Activity

In addition to antitumor properties, indazole derivatives have also been assessed for their antifungal activity . A study demonstrated that certain compounds exhibited significant activity against Candida species, including Candida albicans and Candida glabrata.

Case Study: Antifungal Evaluation

The antifungal evaluation revealed that some derivatives of 3-amino-1H-indazole-5-carboxylic acid showed minimum inhibitory concentrations (MICs) as low as 3.807 mM against C. albicans. This suggests potential for development as antifungal agents .

Table 2: Antifungal Activity Against Candida Species

| Compound ID | Candida Species | MIC (mM) | Remarks |

|---|---|---|---|

| 3a | C. albicans | 3.807 | Most active compound |

| 3c | C. glabrata | 15.227 | Moderate activity |

The mechanisms underlying the biological activities of 3-amino-1H-indazole-5-carboxylic acid involve multiple pathways:

- Antitumor Mechanism : Induction of apoptosis through modulation of Bcl-2 family proteins and activation of caspases has been observed in treated cancer cells .

- Antifungal Mechanism : Disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis are proposed mechanisms for the antifungal activity observed in indazole derivatives .

Q & A

What are the standard synthetic routes for 3-amino-1H-indazole-5-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Basic Synthesis Methods

The compound is typically synthesized via cyclocondensation or coupling reactions. A common approach involves refluxing precursors like 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid with sodium acetate as a base (Method A in ). Yield optimization depends on stoichiometric ratios (1.0–1.1 equiv of precursors), reflux duration (3–5 h), and recrystallization solvents (e.g., DMF/acetic acid mixtures) .

How can researchers resolve contradictions in reported synthesis protocols, such as discrepancies in reaction times or solvent systems?

Advanced Data Contradiction Analysis

Divergent protocols (e.g., 2.5–5 h reflux times in vs. 3 h in ) may arise from substrate reactivity or catalyst loadings. Systematic factorial design experiments are recommended, varying parameters like temperature, acid concentration (e.g., acetic acid vs. chloroacetic acid in ), and base equivalents. Analytical validation (HPLC, NMR) should confirm product purity at each stage .

What analytical techniques are validated for quantifying trace impurities in this compound?

Methodological Answer

High-performance liquid chromatography (HPLC) with UV detection is widely used, as demonstrated for structurally similar compounds (e.g., promethazine hydrochloride in ). Coupling with mass spectrometry (LC-MS) enhances sensitivity for detecting sub-1% impurities. Calibration curves should be constructed using certified reference standards .

How can the compound’s derivatives be synthesized for structure-activity relationship (SAR) studies?

Advanced Derivative Synthesis

Derivatives are synthesized via substituent introduction at the indazole’s 3-amino or 5-carboxylic acid groups. For example, describes coupling 3-formyl-indole derivatives with heterocyclic amines using K₂CO₃ and TMSCl. Purification via silica chromatography (ethyl acetate) or recrystallization ensures >95% purity .

What mechanistic insights exist for reactions involving this compound as a precursor?

Advanced Mechanistic Analysis

In acidic conditions (e.g., acetic acid), the 3-amino group acts as a nucleophile, enabling Schiff base formation with aldehydes ( ). Thiamine hydrochloride, a green catalyst ( ), may similarly facilitate proton transfer in multicomponent reactions, though its applicability to indazole systems requires validation .

How do storage conditions impact the compound’s stability?

Stability Studies

Similar indazole derivatives ( ) show sensitivity to humidity and light. Recommended storage: airtight containers under inert gas (N₂/Ar) at −20°C. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring can establish degradation kinetics .

What pharmacological applications justify its use as a synthetic intermediate?

Biological Activity Context

The compound serves as a precursor for kinase inhibitors or antiviral agents. For example, highlights its structural analogs in pharmacological studies, such as 5-amino-3-methyl-isothiazole derivatives used in enzyme inhibition assays .

What strategies improve recrystallization efficiency for high-purity batches?

Recrystallization Optimization

Recrystallization from DMF/acetic acid (1:2 v/v) yields >98% purity ( ). Alternative solvents (ethanol/water) may reduce DMF toxicity. Particle size control via slow cooling (0.5°C/min) enhances crystal uniformity .

How can green chemistry principles be applied to its synthesis?

Eco-Friendly Methodologies

Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) or employ catalytic systems like thiamine hydrochloride ( ). Microwave-assisted synthesis could reduce reaction times and energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.